molecular formula C16H20N4O2 B2429801 N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide CAS No. 440332-08-1

N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B2429801
CAS No.: 440332-08-1
M. Wt: 300.362
InChI Key: JPVGDJPGHKJBLO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid, under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzotriazine core with chloroacetyl chloride in the presence of a base like triethylamine.

    Cycloheptyl Substitution: The final step involves the substitution of the acetamide group with a cycloheptyl group, which can be achieved through nucleophilic substitution reactions using cycloheptylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a range of complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: shares structural similarities with other benzotriazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific cycloheptyl substitution, which may confer distinct biological properties and reactivity compared to its cyclohexyl and cyclopentyl analogs. This unique structure can influence its binding interactions, stability, and overall pharmacological profile.

Properties

IUPAC Name

N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(17-12-7-3-1-2-4-8-12)11-20-16(22)13-9-5-6-10-14(13)18-19-20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGDJPGHKJBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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